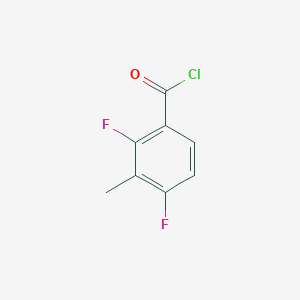

2,4-Difluoro-3-methylbenzoyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,4-difluoro-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-6(10)3-2-5(7(4)11)8(9)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMDDDOEASRDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478298 | |

| Record name | 2,4-Difluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112857-70-2 | |

| Record name | 2,4-Difluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112857-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Difluoro-3-methylbenzoyl chloride chemical properties

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzoyl Chloride for Advanced Chemical Synthesis

Introduction

This compound is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifunctional aromatic scaffold, featuring two fluorine atoms, a methyl group, and a reactive benzoyl chloride moiety, makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of fluorine is a widely recognized strategy in medicinal chemistry to enhance critical drug-like properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 112857-70-2 | [3] |

| Molecular Formula | C₈H₅ClF₂O | [4][5] |

| Molecular Weight | 190.58 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Density | ~1.31 g/mL | [6] |

| Boiling Point | 103 °C at 20 mbar | [8] |

| Refractive Index (n20/D) | ~1.50 - 1.53 | [6] |

| InChIKey | BMMDDDOEASRDKX-UHFFFAOYSA-N | [5] |

Predicted Spectroscopic Data

While experimental spectra require laboratory acquisition, the expected characteristics can be predicted based on the molecular structure. Mass spectrometry data, in particular, can be computationally estimated with high accuracy.

| Data Type | Predicted Values |

| Monoisotopic Mass | 189.9997 Da |

| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 129.2 Ų |

| ¹H NMR | Aromatic protons (2H), methyl protons (3H). |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm), aromatic carbons (including C-F coupled carbons), methyl carbon. |

| IR Spectroscopy | Strong C=O stretch for acyl chloride (~1770-1810 cm⁻¹), C-F stretches, aromatic C-H and C=C bands. |

Predicted mass data sourced from PubChem.[5]

Synthesis and Mechanistic Rationale

The standard and most industrially viable method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2,4-Difluoro-3-methylbenzoic acid. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative procedure adapted from standard methods for acyl chloride synthesis.[8][9][10]

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,4-Difluoro-3-methylbenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (typically 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to accelerate the reaction.

Causality: The inert atmosphere is critical to prevent the hydrolysis of both the thionyl chloride reagent and the acyl chloride product by atmospheric moisture.[11][12] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent than SOCl₂ itself.

Step 2: Reaction Execution

-

Stir the mixture at room temperature. A brisk evolution of gas (SO₂ and HCl) should be observed.[8]

-

Once the initial gas evolution subsides, slowly heat the reaction mixture to reflux (approx. 76 °C, the boiling point of SOCl₂).

-

Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, indicating the completion of the reaction.

Causality: Heating to reflux ensures the reaction goes to completion by providing the necessary activation energy. The cessation of gas evolution is a reliable visual cue that the starting carboxylic acid has been fully consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be co-evaporated with an inert, high-boiling solvent like toluene.

-

The resulting crude this compound can be purified by fractional distillation under high vacuum to yield the final product as a clear liquid.[8][10]

Causality: Vacuum distillation is the purification method of choice because it allows for the separation of the product from non-volatile impurities at a temperature below its decomposition point.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Reactivity and Handling

Core Reactivity

The chemical behavior of this compound is dominated by the high electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution.

-

Hydrolysis: It reacts violently with water to hydrolyze back to the parent carboxylic acid and hydrochloric acid.[11][13] This moisture sensitivity necessitates storage under inert, anhydrous conditions.[11][12]

-

Reaction with Alcohols: In the presence of a base (like pyridine or triethylamine), it reacts with alcohols to form esters. The base serves to neutralize the HCl byproduct.

-

Reaction with Amines: It reacts readily with primary and secondary amines to form the corresponding amides. This is one of its most common applications in medicinal chemistry.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires strict safety protocols.[6]

-

Hazards: Causes severe skin burns and serious eye damage.[13] It is harmful if swallowed or inhaled and is a lachrymator (causes tears).[12] Thermal decomposition generates toxic fumes, including hydrogen chloride and hydrogen fluoride.[13]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture, heat, and incompatible materials such as strong bases, oxidizing agents, and alcohols.[12][13]

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

-

Reaction Pathways Diagram

Caption: Common reactions of this compound.

Applications in Drug Discovery and Development

The utility of this compound stems from its role as a scaffold for introducing the 2,4-difluoro-3-methylphenyl moiety into larger molecules. This particular substitution pattern is of high interest in drug design.

-

Bioisosteric Replacement: Fluorine atoms are often used as bioisosteres for hydrogen atoms or hydroxyl groups. Their introduction can block sites of metabolism, thereby increasing a drug's half-life.[2]

-

Modulation of pKa and Conformation: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity to the target.

-

Role as a Chemical Intermediate: It is a key intermediate for synthesizing a wide range of compounds, including potential anti-inflammatory, analgesic, and anticancer agents.[1][7][14] The benzoyl chloride group allows for facile coupling with various nucleophiles to build molecular libraries for screening.

Drug Synthesis Application Workflow

Caption: Role in the drug discovery pipeline.

References

-

PubChem. This compound | C8H5ClF2O | CID 12137487. [Link]

-

PubChemLite. This compound (C8H5ClF2O). [Link]

-

PrepChem.com. Synthesis of 2,4,5-Trifluoro-3-methylbenzoyl chloride. [Link]

-

PubChem. 2,4-Difluoro-3-methylsulfanylbenzoyl chloride | C8H5ClF2OS | CID 152668458. [Link]

-

PrepChem.com. Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Benzoyl Chloride. [Link]

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

NIST WebBook. Benzoyl chloride, 4-methyl-. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | 112857-70-2 [chemicalbook.com]

- 4. This compound | C8H5ClF2O | CID 12137487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]

- 6. 261763-39-7 Cas No. | 2,6-Difluoro-3-methylbenzoyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,5-DIFLUORO-4-METHYL-BENZOYLCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2,4-Difluoro-3-methylbenzoyl chloride

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 2,4-Difluoro-3-methylbenzoyl chloride (C₈H₅ClF₂O), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The integrity of this compound's structure is paramount for ensuring the desired reactivity, biological activity, and safety profile of the final products. This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic application and interpretation of spectroscopic data. We will explore the synergistic use of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable body of evidence for the compound's molecular structure. The causality behind each analytical choice and the interpretation of the resulting data are explained from the perspective of seasoned field experience, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Structural Integrity

This compound is a highly reactive acyl chloride.[1] Its utility in organic synthesis stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles in acylation reactions.[2] The presence and specific placement of the two fluorine atoms and the methyl group on the benzene ring are critical. These substituents modulate the electronic properties and steric environment of the molecule, influencing its reactivity and the properties of its derivatives.[1]

An incorrect substitution pattern could lead to the synthesis of an entirely different, potentially inactive or toxic, final compound. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a quality control step but a foundational requirement for successful drug development and chemical synthesis. This guide details the logical workflow for confirming the identity and purity of this compound.

The Analytical Workflow: A Multi-Pronged Approach

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Formula

The first step in the elucidation process is to determine the molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this volatile and reactive compound.

3.1. Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of this compound in a dry, inert solvent like dichloromethane to a concentration of approximately 1 mg/mL. Anhydrous conditions are critical to prevent hydrolysis.[3]

-

Instrumentation: Utilize a standard GC-MS system, such as an Agilent 7890B GC coupled with a 5977A MSD.[3]

-

GC Conditions:

-

Injector: Split/splitless, operated in splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

3.2. Data Interpretation: Unraveling the Fragments

The mass spectrum of an acyl chloride is often characterized by the facile loss of the chlorine atom.[3][4]

-

Molecular Ion (M⁺): The molecular ion peak for C₈H₅ClF₂O is expected at m/z 190. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 192 with roughly one-third the intensity of the M⁺ peak.[4] The molecular ion itself may be of low intensity due to the compound's reactivity.[3]

-

Acylium Ion: The most prominent peak (the base peak) is often the acylium ion, formed by the loss of the chlorine radical.[4] For this molecule, this fragment will appear at m/z 155.

-

Other Fragments: Further fragmentation may involve the loss of carbon monoxide (CO) from the acylium ion, leading to a peak at m/z 127.

| Fragment | m/z (for ³⁵Cl) | Significance |

| [C₈H₅ClF₂O]⁺ | 190 | Molecular Ion (M⁺) |

| [C₈H₅³⁷ClF₂O]⁺ | 192 | M+2 Isotope Peak |

| [C₈H₅F₂O]⁺ | 155 | Acylium Ion (Base Peak) |

| [C₇H₅F₂]⁺ | 127 | Loss of CO from Acylium Ion |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the carbonyl group of the acyl chloride.

4.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal. Given the compound's reactivity with moisture, this should be done quickly in a dry environment.

-

Data Acquisition: A background spectrum of the clean ATR crystal is taken, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

4.2. Data Interpretation: The Vibrational Fingerprint

The IR spectrum of an acyl chloride is dominated by the carbonyl stretch.

-

C=O Stretch: Acyl chlorides exhibit a strong C=O stretching absorption at a characteristically high frequency, typically in the range of 1770-1815 cm⁻¹. For benzoyl chloride derivatives, this is often around 1770-1790 cm⁻¹.[5] This high frequency is due to the electron-withdrawing effect of the chlorine atom.

-

C-Cl Stretch: A C-Cl stretching vibration is expected in the fingerprint region, typically between 650-750 cm⁻¹.[5]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-F Stretches: Strong absorptions corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | 1770 - 1815 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 650 - 750 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the precise location of the fluorine atoms. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all essential.[6][7]

5.1. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. The solvent should be anhydrous.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D correlation experiments like HSQC and HMBC can be invaluable for definitive assignments.

5.2. ¹H NMR Interpretation: Probing the Proton Environment

The ¹H NMR spectrum will show signals for the aromatic protons and the methyl group protons.

-

Methyl Protons (-CH₃): A singlet (or a narrow doublet due to coupling with the adjacent fluorine) is expected around 2.3-2.5 ppm.

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (7.0-8.2 ppm). The relative positions and coupling patterns (J-coupling) with each other and with the fluorine atoms are key to confirming the substitution pattern. The proton at position 6 will be a doublet of doublets due to coupling with the proton at position 5 and the fluorine at position 4. The proton at position 5 will also be a doublet of doublets due to coupling with the proton at position 6 and the fluorine at position 4.

5.3. ¹³C NMR Interpretation: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals.

-

Carbonyl Carbon (-COCl): This will be a downfield signal, typically in the 160-180 ppm range.[8]

-

Aromatic Carbons: Six signals will be present in the aromatic region (110-170 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), appearing as doublets. Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).

-

Methyl Carbon (-CH₃): An upfield signal, likely between 15-25 ppm, which may also show a small C-F coupling.

| Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O | 160 - 180 | Singlet or small doublet |

| C-F | 150 - 170 | Doublet (large ¹JCF) |

| Aromatic C-H/C-C | 110 - 140 | Doublets or triplets (smaller JCF) |

| -CH₃ | 15 - 25 | Singlet or small quartet |

5.4. ¹⁹F NMR Interpretation: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nuclei.[6][7][9]

-

Chemical Shifts: Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

Coupling: The two fluorine atoms will likely show coupling to each other (³JFF) and to the neighboring aromatic protons (³JHF, ⁴JHF). The proton-decoupled spectrum will simplify this, showing two doublets arising from the F-F coupling. This direct observation of two coupled fluorine environments is strong evidence for the 2,4-difluoro substitution pattern.

Caption: Convergence of data to confirm the final chemical structure.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of this compound is a clear example of the power of a multi-technique analytical approach. Mass spectrometry provides the foundational molecular formula. Infrared spectroscopy quickly confirms the presence of the critical acyl chloride functional group. Finally, a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides the unambiguous atom-by-atom connectivity map, confirming the specific substitution pattern on the aromatic ring.

By following this logical and self-validating workflow, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the structural integrity of this vital chemical intermediate has been rigorously established. This foundational certainty is non-negotiable for the successful and safe development of new chemical entities.

References

- BenchChem. (n.d.). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7412, Benzoyl chloride. Retrieved from [Link]

-

Hunt, I. (n.d.). Spectroscopic Analysis of Acyl Chlorides. University of Calgary. Retrieved from [Link]

-

Cil, E., & Armagan, M. (2012). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12137487, this compound. Retrieved from [Link]

-

Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

-

Bell, N., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Save My Exams. (2025). Acyl Chlorides. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. savemyexams.com [savemyexams.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methylbenzoyl chloride

This guide provides a comprehensive examination of the synthesis of 2,4-Difluoro-3-methylbenzoyl chloride, a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine and methyl groups into the benzoyl chloride scaffold offers unique electronic and steric properties that are highly valued in medicinal chemistry for enhancing the efficacy, metabolic stability, and pharmacokinetic profiles of target molecules.[1][2]

This document moves beyond a simple recitation of procedural steps. It is designed for researchers, scientists, and drug development professionals, offering a detailed rationale for the chosen synthetic strategy, an in-depth look at the reaction mechanism, a robust and reproducible experimental protocol, and a thorough discussion of the necessary safety and handling procedures.

Strategic Approach: The Chlorination of Carboxylic Acids

The most direct and widely adopted method for preparing acyl chlorides is the reaction of a corresponding carboxylic acid with a suitable chlorinating agent.[3][4] For the synthesis of this compound, the precursor is 2,4-Difluoro-3-methylbenzoic acid.

While several chlorinating agents exist (e.g., PCl₃, PCl₅, oxalyl chloride), thionyl chloride (SOCl₂) is frequently the reagent of choice for laboratory-scale preparations.[5] The primary advantage of using thionyl chloride lies in the nature of its byproducts. The reaction yields sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at ambient temperature.[6] This simplifies the purification process, as these gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion in accordance with Le Châtelier's principle.

Reaction Mechanism: The Role of Thionyl Chloride

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.

-

Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride.[3][6]

-

Formation of the Chlorosulfite Intermediate: This attack, followed by the expulsion of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step is crucial as it transforms the poor leaving group (-OH) of the carboxylic acid into a very good leaving group (-OSOCl).[7]

-

Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, now acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.[5]

-

Product Formation: The tetrahedral intermediate formed in the previous step collapses. This results in the formation of the final product, this compound, and the release of the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][8]

Experimental Protocol

This protocol is a robust, field-proven method for the synthesis of this compound. All operations must be conducted in a certified chemical fume hood due to the hazardous nature of the reagents and byproducts.[9]

Reagents and Equipment

| Item | Specification | Purpose |

| Reagents | ||

| 2,4-Difluoro-3-methylbenzoic acid | >98% purity | Starting Material |

| Thionyl chloride (SOCl₂) | Reagent grade, >99% | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | Anhydrous | Catalyst (optional) |

| Equipment | ||

| Round-bottom flask | Dry, three-necked | Reaction Vessel |

| Reflux condenser | With drying tube (CaCl₂) | Prevent moisture entry, condense vapors |

| Dropping funnel | Equalizing | Controlled addition of SOCl₂ |

| Magnetic stirrer and stir bar | Homogeneous mixing | |

| Heating mantle | Controlled heating | |

| Gas trap/scrubber | Containing NaOH solution | Neutralize HCl and SO₂ gases |

| Vacuum distillation apparatus | Purification of product |

Procedure

-

Apparatus Setup: Assemble the dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The outlet of the condenser should be connected via tubing to a gas trap containing a sodium hydroxide solution to neutralize the acidic gases produced.

-

Charging the Reactor: Charge the flask with 2,4-Difluoro-3-methylbenzoic acid (1.0 eq). If desired, a catalytic amount of anhydrous DMF (e.g., 1-2 drops) can be added.[10]

-

Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (typically 2-3 eq.). Add the thionyl chloride dropwise to the stirred benzoic acid at room temperature. An initial evolution of gas will be observed. The use of an excess of thionyl chloride helps to drive the reaction to completion and can also serve as the solvent.[11]

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (the boiling point of thionyl chloride is ~76 °C). Maintain the reflux with stirring for 2-4 hours.[11] The reaction is typically complete when the evolution of gas ceases.

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature. The excess thionyl chloride must be removed. This is achieved by distillation at atmospheric pressure, followed by rotary evaporation under reduced pressure to remove the final traces.[11]

-

Purification: The crude this compound is a liquid or low-melting solid.[11] It should be purified by fractional distillation under reduced pressure (vacuum distillation).[11] This is critical to achieve high purity and to prevent thermal decomposition at higher temperatures. Collect the fraction at the appropriate boiling point and pressure.

Product Characterization and Handling

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | [12][13] |

| Molecular Weight | 190.57 g/mol | [13] |

| Appearance | Colorless to light yellow liquid | [1] |

| CAS Number | 112857-70-2 | [14] |

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[11]

Safe Handling and Storage

-

Thionyl Chloride: This substance is highly toxic, corrosive, and reacts violently with water.[15][16][17] All handling must be performed in a chemical fume hood.[9] Personal Protective Equipment (PPE), including chemical-resistant gloves (neoprene or rubber), chemical safety goggles, a face shield, and a lab coat, is mandatory.[9][15][16] An eyewash station and safety shower must be immediately accessible.[16]

-

Acyl Chlorides: this compound is corrosive and moisture-sensitive.[18] It will cause severe skin burns and eye damage upon contact.[18] It must be handled with the same level of PPE as thionyl chloride.

-

Storage: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from water and alcohols.[15]

Conclusion

The synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is a reliable and efficient method for laboratory and industrial applications. This guide provides the necessary detail for a successful synthesis, emphasizing the mechanistic rationale and critical safety protocols. The resulting high-purity acyl chloride is a valuable building block, enabling the synthesis of a wide range of complex molecules for the pharmaceutical and agrochemical industries.[1][4][19]

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jelsciences.com [jelsciences.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. drexel.edu [drexel.edu]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

- 12. PubChemLite - this compound (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]

- 13. This compound | C8H5ClF2O | CID 12137487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 112857-70-2 [chemicalbook.com]

- 15. westliberty.edu [westliberty.edu]

- 16. nj.gov [nj.gov]

- 17. lanxess.com [lanxess.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

2,4-Difluoro-3-methylbenzoyl chloride CAS number 112857-70-2

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzoyl Chloride: Synthesis, Reactivity, and Applications

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound (CAS No. 112857-70-2). The focus is to provide not just procedural knowledge, but a deeper understanding of the causality behind its synthesis, its unique reactivity profile, and its applications as a critical intermediate in the construction of complex molecular architectures.

Strategic Value in Molecular Design

This compound is a highly functionalized acylating agent whose utility is derived from the specific arrangement of its substituents. The two fluorine atoms at positions 2 and 4 act as powerful electron-withdrawing groups, significantly activating the carbonyl carbon towards nucleophilic attack. This enhanced reactivity is modulated by the methyl group at the 3-position, which introduces steric hindrance and specific electronic effects. This unique combination allows for controlled acylations and makes it a valuable building block for introducing a difluoro-methyl-phenyl moiety into target molecules. Such fluorinated motifs are of high interest in medicinal chemistry, as the inclusion of fluorine can dramatically improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2]

Physicochemical and Spectroscopic Profile

A foundational understanding of the reagent's properties is essential for its successful application and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 112857-70-2 | [3][4] |

| Molecular Formula | C₈H₅ClF₂O | [5][6] |

| Molecular Weight | 190.58 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | N/A |

| Melting Point | 35-38 °C | [7] |

| Boiling Point | Data not consistently available; distillation is performed under reduced pressure. | [8] |

| Density | ~1.3-1.4 g/cm³ | [9] |

| Solubility | Reacts with protic solvents (water, alcohols). Soluble in common aprotic organic solvents (DCM, THF, Toluene). | [10] |

Spectroscopic Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The spectrum would feature two main regions: the aromatic region, showing a complex multiplet for the single aromatic proton due to coupling with the adjacent fluorine atoms, and the aliphatic region, showing a singlet for the three methyl protons.

-

¹³C NMR (CDCl₃, 101 MHz): Key signals would include the carbonyl carbon (~165-170 ppm) and aromatic carbons exhibiting characteristic large C-F coupling constants (J_CF).

-

¹⁹F NMR (CDCl₃, 376 MHz): Two distinct signals would be observed for the non-equivalent fluorine atoms, likely showing coupling to each other (ortho F-F coupling) and to the adjacent aromatic proton.

-

IR (Neat, cm⁻¹): A very strong, characteristic absorption band for the acid chloride C=O stretch would be observed in the range of 1780-1810 cm⁻¹.

Synthesis: A Validated Protocol

The most reliable and scalable synthesis of this compound is achieved through the chlorination of the parent 2,4-difluoro-3-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficacy and the convenient removal of gaseous byproducts (SO₂ and HCl).[8][11]

Synthetic Workflow Overview

The process is a straightforward conversion that requires rigorous exclusion of moisture to prevent hydrolysis of the product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Self-Validating System: This protocol includes checks and rationale to ensure reaction completion and product purity.

-

System Preparation (Trustworthiness Pillar): All glassware (a two-neck round-bottom flask, reflux condenser) must be oven-dried (>120 °C) and assembled hot under an inert atmosphere (Nitrogen or Argon). This is non-negotiable, as any residual moisture will hydrolyze both the thionyl chloride and the acyl chloride product.

-

Charging the Flask: Charge the flask with 2,4-difluoro-3-methylbenzoic acid (1.0 eq) and anhydrous toluene (approx. 3-4 mL per gram of acid). Add a magnetic stir bar.

-

Reagent Addition (Causality Pillar): To the stirred suspension, add thionyl chloride (SOCl₂, 1.5 eq) dropwise via syringe. Rationale: A moderate excess of SOCl₂ ensures the reaction goes to completion. Then, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol of acid). Rationale: DMF catalyzes the reaction by forming a highly reactive Vilsmeier intermediate, accelerating the conversion.

-

Reaction Execution: Heat the mixture to reflux (approx. 110 °C for toluene). The reaction is monitored by the cessation of gas (HCl, SO₂) evolution, which can be visualized by bubbling the off-gas through an oil bubbler. The reaction mixture should become a clear solution. This typically takes 2-4 hours.[11]

-

Work-up and Purification: Cool the reaction to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Critical: Use a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic vapors. The resulting crude oil is then purified by fractional distillation under high vacuum to yield the final product.

Core Applications: Amide and Ester Synthesis

The primary utility of this reagent is in nucleophilic acyl substitution reactions to form robust amide and ester bonds, which are fundamental linkages in pharmaceuticals.[12]

Amide Bond Formation

The reaction with primary or secondary amines is typically rapid and high-yielding.

Caption: Logical relationship in base-mediated amide bond formation.

Field-Proven Insights:

-

Choice of Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is essential. Its role is to scavenge the HCl produced during the reaction. Without it, the HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. At least one equivalent of base is required.

-

Temperature Control: The reaction is highly exothermic. Add the acyl chloride to a cooled solution (0 °C) of the amine and base to maintain control and prevent side reactions.

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are standard.

Safety and Handling: A Corrosive Reagent

DANGER: this compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator (induces tearing).[9][10][13]

-

Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended), a lab coat, and chemical splash goggles with a face shield.[10]

-

Moisture Sensitivity: The compound reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[10] Ensure all operations are conducted under strictly anhydrous conditions.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from incompatible materials like water, alcohols, bases, and oxidizing agents.[10]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush immediately with water for at least 15 minutes and seek urgent medical attention.[10]

References

While extensive data is available from chemical suppliers and databases, verifiable URLs from peer-reviewed journals specifically detailing the synthesis or application of CAS 112857-70-2 were not identified during the search. The references below are to the most authoritative public databases and safety information sheets available.

-

Synthesis of c) Diethyl (2,4-difluoro-3-trifluoromethylbenzoyl)malonate . (n.d.). PrepChem.com. Note: Demonstrates the reactivity of a similar benzoyl chloride. URL: [Link]

-

This compound (C8H5ClF2O) . (n.d.). PubChemLite. URL: [Link]

-

This compound . (n.d.). PubChem. URL: [Link]

-

2,4-Difluoro-3-methylsulfanylbenzoyl chloride . (n.d.). PubChem. URL: [Link]

-

Synthesis of 2,4,5-Trifluoro-3-methylbenzoyl chloride . (n.d.). PrepChem.com. Note: Provides an analogous synthesis protocol. URL: [Link]

-

Synthesis of 2,4-dichloro-3-methylbenzoyl chloride . (n.d.). PrepChem.com. Note: Provides an analogous synthesis protocol. URL: [Link]

-

Safety Data Sheet . (n.d.). Angene Chemical. URL: [Link]

- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (2012). Google Patents (CN102627553A).

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry . (2024). ChemRxiv. URL: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 112857-70-2 [chemicalbook.com]

- 4. aobchem.com [aobchem.com]

- 5. PubChemLite - this compound (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C8H5ClF2O | CID 12137487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 112857-70-2 | CAS DataBase [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. 261763-39-7 Cas No. | 2,6-Difluoro-3-methylbenzoyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 10. synquestlabs.com [synquestlabs.com]

- 11. prepchem.com [prepchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2,4-Difluoro-3-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Synthesis

2,4-Difluoro-3-methylbenzoyl chloride, a halogenated aromatic acyl chloride, represents a significant and highly reactive building block for organic synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the strategic incorporation of fluorine atoms and a methyl group can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of target molecules. The presence of two fluorine atoms on the benzene ring enhances the compound's electrophilicity and can introduce unique conformational constraints and binding interactions in derivative compounds. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside essential information on its handling, synthesis, and analytical characterization.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a reagent is fundamental to its effective and safe use in experimental design. The table below summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 112857-70-2 | |

| Molecular Formula | C₈H₅ClF₂O | |

| Molecular Weight | 190.57 g/mol | |

| Appearance | Not explicitly stated, but likely a colorless to light-yellow liquid or low-melting solid, characteristic of many benzoyl chlorides. | |

| Melting Point | 35-38 °C | |

| Boiling Point | Not explicitly available. For the related isomer, 4-fluoro-3-methylbenzoyl chloride, the boiling point is 129-133 °C at 17 mmHg. | |

| Density | Not explicitly available. The density of 4-fluoro-3-methylbenzoyl chloride is 1.215 g/mL at 25 °C. | |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., dichloromethane, diethyl ether, toluene) and to react violently with protic solvents like water and alcohols. | |

| Refractive Index | Not explicitly available. For 4-fluoro-3-methylbenzoyl chloride, the refractive index is n20/D 1.5320. |

Chemical Reactivity and Handling

As an acyl chloride, this compound is a highly reactive compound that must be handled with care in a controlled laboratory setting.

Reactivity Profile:

-

Hydrolysis: Reacts exothermically and often violently with water, including atmospheric moisture, to produce the corresponding carboxylic acid (2,4-difluoro-3-methylbenzoic acid) and corrosive hydrogen chloride gas.

-

Nucleophilic Acyl Substitution: Readily undergoes reactions with a wide range of nucleophiles, such as alcohols to form esters, amines to form amides, and carbanions. This high reactivity makes it an excellent acylating agent.

Safe Handling and Storage:

-

Inert Atmosphere: All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Work should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.

Synthesis and Purification

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 2,4-difluoro-3-methylbenzoic acid. A common and effective method involves treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Generalized Experimental Protocol for Synthesis:

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing system (to neutralize HCl gas), and an addition funnel, all under an inert atmosphere.

-

Reagent Addition: 2,4-Difluoro-3-methylbenzoic acid is dissolved or suspended in a suitable anhydrous solvent (e.g., toluene or dichloromethane). Thionyl chloride (typically in excess) is added dropwise via the addition funnel at room temperature or with gentle cooling. A catalytic amount of DMF is then added.

-

Reaction: The mixture is heated to reflux and maintained at that temperature until the evolution of gas (HCl and SO₂) ceases, indicating the completion of the reaction. Reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Workup and Purification: After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation to yield the final product.

Diagram of Synthetic Workflow:

A Comprehensive Technical Guide to the Safe Handling and Management of 2,4-Difluoro-3-methylbenzoyl chloride

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2,4-Difluoro-3-methylbenzoyl chloride (CAS No. 112857-70-2). As a reactive acyl chloride, this compound necessitates stringent safety protocols to mitigate risks and ensure the well-being of laboratory personnel and the integrity of research. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed practice.

Understanding the Hazard Profile of this compound

This compound is a corrosive and moisture-sensitive compound. Its primary hazards stem from its reactivity, particularly with water and other nucleophilic substances.[1][2] Understanding these intrinsic properties is fundamental to anticipating and controlling potential risks.

1.1. Chemical Reactivity and Associated Hazards

Acyl chlorides, as a class, are highly reactive. The primary reaction of concern is hydrolysis, which occurs upon contact with water, including atmospheric moisture. This reaction is exothermic and produces corrosive byproducts: hydrochloric acid (HCl) and the corresponding carboxylic acid.[1][2][3]

-

Reaction with Water: Contact with water leads to a violent reaction, generating heat and corrosive gases.[1][4] This can cause a rapid pressure increase if it occurs in a sealed container, posing an explosion risk.[1]

-

Corrosivity: The compound itself, and its degradation products, are highly corrosive to skin, eyes, and the respiratory tract.[1][2][3] It can cause severe chemical burns upon contact.[1]

-

Incompatible Materials: this compound will react exothermically with strong bases, alcohols, and oxidizing agents.[5] It is also corrosive to many metals.[3][6]

1.2. Toxicological Profile

-

Inhalation: Inhalation of vapors or mists can cause severe irritation and damage to the mucous membranes and upper respiratory tract.[1][7] Symptoms may include a cough, shortness of breath, headache, and nausea.[1]

-

Skin and Eye Contact: Direct contact causes severe skin burns and serious eye damage.[1][8] The lachrymatory nature of some acyl chlorides means that even low vapor concentrations can cause a stinging sensation in the eyes.[1][9]

-

Ingestion: Ingestion can cause severe burns to the mouth, throat, and stomach.[5]

| Property | Data | Source |

| Molecular Formula | C8H5ClF2O | [10][11] |

| CAS Number | 112857-70-2 | [12] |

| Primary Hazards | Corrosive, Reacts Violently with Water, Harmful if Swallowed or Inhaled, Causes Severe Skin Burns and Eye Damage | [1][4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling this compound is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).

2.1. Essential Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation exposure.[2][13]

-

Emergency Eyewash and Safety Shower: An easily accessible and fully functional emergency eyewash station and safety shower are mandatory in any area where this compound is handled.[1][9][14]

2.2. Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical to prevent direct contact with the chemical.

-

Eye and Face Protection: Tight-sealing chemical splash goggles and a face shield are required to protect against splashes and vapors.[1][13][15] Standard safety glasses do not provide adequate protection.[15]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2][15] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[16]

-

Body Protection: A lab coat, and in situations with a higher risk of splashing, a chemical-resistant apron, should be worn to protect the skin.[15] Open-toed shoes are strictly prohibited.[15]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used.[1][16]

Diagram: PPE Protocol for Handling this compound

Caption: A workflow illustrating the essential PPE for handling corrosive chemicals.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to prevent accidental exposure and maintain the chemical's integrity.

3.1. Handling Procedures

-

Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is donned correctly. Review the Safety Data Sheet (SDS).[15]

-

Dispensing: Dispense the chemical in a fume hood, avoiding any splashing. Use appropriate tools and equipment.

-

Moisture Avoidance: At all times, protect the compound from moisture.[1][4] Use dry glassware and equipment.

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1][7][14] Wash hands thoroughly after handling, even if gloves were worn.[14]

3.2. Storage Requirements

Proper storage is crucial to prevent degradation of the material and to avoid dangerous reactions.

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[16][17]

-

Container: Keep the container tightly closed to prevent moisture ingress and the escape of corrosive vapors.[1][17] Store under an inert atmosphere if possible.[13]

-

Segregation: Store this compound separately from incompatible materials such as bases, alcohols, oxidizing agents, and water.[5][17][18][19] Corrosive materials should be stored on lower shelves to minimize the risk of injury from dropped containers.[17]

Emergency Response and First Aid

Prompt and correct action during an emergency can significantly mitigate the severity of an incident.

4.1. Spill Management

-

Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.[14]

-

Assess the Spill: If the spill is large or involves highly toxic materials, contact your institution's Environmental Health and Safety (EHS) department immediately.[20]

-

Containment (for small spills): If the spill is small and you are trained to handle it, wear appropriate PPE.[20] Contain the spill using a compatible absorbent material such as vermiculite or sand.[7][20] Do not use combustible materials like paper towels.

-

Neutralization: For corrosive spills, a neutralizing agent can be used (sodium carbonate or bicarbonate for acids).[20]

-

Cleanup and Disposal: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][20] Decontaminate the area after cleanup.[20]

4.2. First Aid Procedures

Immediate medical attention is required for any exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9][21] Seek immediate medical attention.[1][9]

-

Skin Contact: Immediately remove all contaminated clothing and shoes while using a safety shower to rinse the affected area with large quantities of water for at least 15 minutes.[7][9] Seek immediate medical attention.[9]

-

Inhalation: Move the affected person to fresh air immediately.[1][9][21] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1][5][9] Rinse the mouth with water and seek immediate medical attention.[1][22]

Diagram: Emergency Spill Response Workflow

Caption: A decision-making workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

-

Containers: Use designated, properly labeled, and sealed containers for waste collection.[14]

-

Segregation: Do not mix corrosive waste with other types of chemical waste unless compatibility has been confirmed.

-

Disposal: Dispose of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[14][22] Never pour corrosive chemicals down the drain.[14]

Conclusion

This compound is a valuable reagent in research and development, but its safe use is contingent upon a thorough understanding of its hazards and a disciplined adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed procedures for handling, storage, and emergency response outlined in this guide, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

- Emergency Procedure Guide. (n.d.). Corrosive Liquid.

- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.

- Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.

- Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety.

- U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions.

- PubChem. (n.d.). This compound.

- SynQuest Labs. (n.d.). 2,3-Difluoro-4-methylbenzoyl chloride Safety Data Sheet.

- Chemos GmbH&Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.

- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.

- ChemicalBook. (2022, December 30). This compound (CAS 112857-70-2).

- IndustrialSafetyCabinets.com. (n.d.). Safe Storage of Acids.

- Fisher Scientific. (2012, February 21). SAFETY DATA SHEET - Benzoyl chloride, 4-methyl-.

- American Chemistry Council. (n.d.). Protective Equipment.

- University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals.

- Sigma-Aldrich. (2025, July 10). SAFETY DATA SHEET.

- Fisher Scientific. (2014, September 27). SAFETY DATA SHEET - m-Toluoyl chloride.

- Enfield Safety. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.

- PubChemLite. (n.d.). This compound (C8H5ClF2O).

- Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.

- Sigma-Aldrich. (n.d.). 2,4-Difluoro-3-methoxybenzoyl chloride.

- Apollo Scientific. (n.d.). 3-Chloro-4-methylbenzoyl chloride Safety Data Sheet.

- Thermo Fisher Scientific. (2024, March 28). 3-Fluoro-4-methylbenzoyl chloride Safety Data Sheet.

- ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-3-methoxybenzoyl chloride.

- Angene Chemical. (2025, November 30). Safety Data Sheet - 3-methoxy-4-methylbenzoyl chloride.

- CAMEO Chemicals - NOAA. (n.d.). BENZOYL CHLORIDE.

- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET - 4-(Dimethylamino)benzoyl chloride.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. nbinno.com [nbinno.com]

- 3. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Resources for Managing Your Corrosive Storage | U.S. Chemical Storage [uschemicalstorage.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. download.basf.com [download.basf.com]

- 10. This compound | C8H5ClF2O | CID 12137487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]

- 12. This compound | 112857-70-2 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. actenviro.com [actenviro.com]

- 15. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 16. chemos.de [chemos.de]

- 17. ehs.berkeley.edu [ehs.berkeley.edu]

- 18. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 19. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 20. safety.fsu.edu [safety.fsu.edu]

- 21. trainingrpq.com.au [trainingrpq.com.au]

- 22. chemicalbook.com [chemicalbook.com]

A Comprehensive Spectroscopic and Structural Elucidation of 2,4-Difluoro-3-methylbenzoyl Chloride: A Technical Guide for Researchers

Abstract: 2,4-Difluoro-3-methylbenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its precise chemical structure and purity are paramount for ensuring the desired outcome and safety of subsequent reactions and final products. This technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its structural elucidation. By integrating theoretical principles with practical, field-proven methodologies in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a self-validating framework for the unambiguous identification and quality assessment of this important chemical entity.

Molecular Structure and Physicochemical Properties

This compound (C₈H₅ClF₂O) is an aromatic acyl chloride characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a benzoyl chloride functional group. The specific arrangement of these substituents dictates its reactivity and unique spectroscopic signature.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | PubChem[1] |

| Molecular Weight | 190.57 g/mol | Santa Cruz Biotechnology[2] |

| Monoisotopic Mass | 189.9997 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[3] |

| InChIKey | BMMDDDOEASRDKX-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=C(C=CC(=C1F)C(=O)Cl)F | PubChem[1] |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is dominated by the highly characteristic absorptions of the acyl chloride and the substituted aromatic ring.

Theoretical Principles

The vibrational frequencies of bonds in a molecule are sensitive to their electronic environment. The carbonyl (C=O) stretching frequency of carboxylic acid derivatives is strongly correlated with their reactivity. Highly reactive derivatives like acyl chlorides absorb at significantly higher wavenumbers compared to less reactive amides or esters.[4][5] The electron-withdrawing nature of the chlorine atom attached to the carbonyl carbon increases the bond order of the C=O group, shifting its stretching vibration to a higher frequency.[5]

Key expected vibrations for this molecule include:

-

C=O Stretch: A very strong and sharp absorption band characteristic of the acyl chloride functional group.

-

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: Strong absorptions in the fingerprint region, typically around 1300-1000 cm⁻¹.

-

C-Cl Stretch: An absorption in the lower frequency region of the fingerprint region.[6][7]

Predicted IR Data

The following table summarizes the predicted key absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch | Typical for sp² C-H bonds. |

| ~2980-2850 | Weak | Aliphatic C-H Stretch | Arises from the methyl group. |

| ~1785-1815 | Very Strong | C=O Stretch (Acyl Chloride) | The high frequency is a hallmark of acyl chlorides, indicating high reactivity.[6] Conjugation with the aromatic ring slightly lowers this frequency, but it remains significantly higher than that of ketones. A lower intensity overtone may appear near 1740 cm⁻¹.[4][5] |

| ~1610, ~1500 | Medium-Strong | Aromatic C=C Stretch | Characteristic vibrations of the benzene ring. |

| ~1250 | Strong | Aryl C-F Stretch | Fluorine substitution on an aromatic ring gives rise to strong C-F stretching bands. |

| ~850-750 | Strong | C-H Bending (out-of-plane) | The pattern is indicative of the aromatic substitution pattern. |

| ~730-550 | Medium | C-Cl Stretch | Characteristic stretching vibration for the carbon-chlorine single bond.[6] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol ensures rapid and reproducible data acquisition for a liquid or solid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount (1-2 drops of liquid or a few milligrams of solid) of this compound directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

IR Spectrum Interpretation Workflow

The following diagram outlines the logical flow for identifying the key structural features of this compound from its IR spectrum.

Caption: Logical workflow for IR spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable for complete structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic proton and the methyl protons. The key diagnostic feature will be the coupling of these protons to the nearby fluorine atoms.

-

Predicted Chemical Shifts and Coupling:

-

Aromatic Region (7.0-8.5 ppm): The molecule has two aromatic protons. Their exact chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carbonyl chloride groups. They will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Aliphatic Region (2.0-2.5 ppm): The single methyl group (-CH₃) will appear in this region. It is expected to show a small coupling to the adjacent fluorine atom at position 4, likely appearing as a doublet or a triplet with a small coupling constant (⁴JHF).

-

| Proton Environment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic H | ~7.2 - 8.2 | m (multiplet) | H-H and H-F coupling |

| Methyl (-CH₃) | ~2.3 - 2.5 | d or t | ⁴JHF ≈ 1-3 Hz |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly informative.

-

Predicted Chemical Shifts:

-

Carbonyl Carbon (160-170 ppm): The acyl chloride carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.[8]

-

Aromatic Carbons (110-165 ppm): The six aromatic carbons will give distinct signals. The carbons directly bonded to fluorine (C-F) will appear as large doublets due to strong one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 240-260 Hz). Other aromatic carbons will show smaller C-F couplings.

-

Methyl Carbon (15-25 ppm): The methyl carbon will appear in the typical upfield aliphatic region.

-

| Carbon Environment | Predicted δ (ppm) | Key Feature |

| Carbonyl C=O | ~165 | Singlet (or small triplet due to coupling with Cl) |

| Aromatic C-F | ~160-165 | Doublet, ¹JCF ≈ 250 Hz |

| Aromatic C-H/C-C | ~115-140 | Singlets or small doublets/triplets from C-F coupling |

| Methyl (-CH₃) | ~15-20 | Singlet or small multiplet from C-F coupling |

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive and provides a clean spectral window for observing fluorine atoms, making it a powerful tool for analyzing fluorinated compounds.[9][10]

-

Predicted Chemical Shifts:

-

The two fluorine atoms are in different chemical environments and will therefore give two distinct signals.

-

They will likely appear as complex multiplets due to F-F and F-H coupling. Predicting the exact chemical shifts without experimental data or high-level computation is challenging, but they are expected in the typical aryl-fluoride region.[10][11]

-

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve high homogeneity and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency and acquire the spectrum. ¹⁹F NMR is a high-sensitivity nucleus, so acquisition is typically rapid.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the residual solvent peak or TMS.

Integrated NMR Analysis Workflow

A combination of NMR experiments provides unambiguous structural confirmation.

Caption: Workflow for integrated NMR structural analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive method for determining the molecular weight and can reveal structural details through fragmentation analysis.

Theoretical Principles

Under electron ionization (EI) conditions, the molecule will be ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. For benzoyl chloride derivatives, a characteristic fragmentation is the loss of the chlorine radical to form a stable acylium ion.[5][12]

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule's mass. Due to the presence of chlorine, this will appear as a pair of peaks, [M]⁺˙ and [M+2]⁺˙, with an intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Acylium Ion ([M-Cl]⁺): Loss of the chlorine atom from the molecular ion results in the formation of the 2,4-difluoro-3-methylbenzoyl acylium ion. This fragment is often the base peak (most intense peak) in the spectrum.

-

Other Fragments: Further fragmentation can occur, such as the loss of carbon monoxide (CO) from the acylium ion.

Predicted Mass Spectrum Data

| m/z | Predicted Relative Intensity | Assignment | Notes |

| 190/192 | Medium | [C₈H₅ClF₂O]⁺˙ (M⁺˙) | Molecular ion peak. The 3:1 intensity ratio of the M⁺˙/(M+2)⁺˙ peaks is a clear indicator of one chlorine atom. |

| 155 | High (likely Base Peak) | [C₈H₅F₂O]⁺ | Acylium ion, formed by the loss of the Cl radical ([M-Cl]⁺). |

| 127 | Medium | [C₇H₅F₂]⁺ | Formed by the loss of CO from the acylium ion ([M-Cl-CO]⁺). |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing a relatively volatile and thermally stable compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.

-

-

MS Method:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

-

Mass Analyzer: Scan a mass range of m/z 40 to 400 to ensure capture of all relevant low-mass fragments and the molecular ion.

-

-

Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern and isotopic distribution with the predicted data.

Primary Fragmentation Pathway

This diagram illustrates the expected fragmentation of the parent molecule in an EI-MS experiment.

Caption: Predicted EI-MS fragmentation pathway.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer an unambiguous confirmation of the chemical identity of this compound.

Summary of Key Spectroscopic Identifiers:

| Technique | Feature | Diagnostic Value |

| IR | Very strong C=O stretch at ~1785-1815 cm⁻¹ | Confirms the highly reactive acyl chloride functional group. |

| ¹H NMR | Aromatic and methyl signals with H-F coupling | Confirms the proton framework and its proximity to fluorine atoms. |